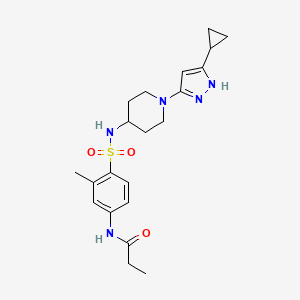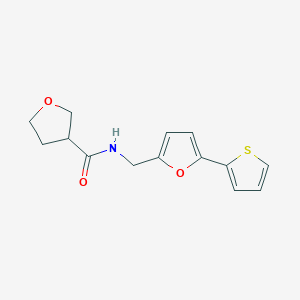
N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydrofuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydrofuran-3-carboxamide is a novel thiophene derivative. Thiophene derivatives are known for their wide range of biological activities, which include antiarrhythmic, serotonin antagonist, and antianxiety properties. These compounds are synthesized from various thiophene-based precursors and have been the subject of extensive research due to their pharmacological potential.
Synthesis Analysis
The synthesis of thiophene derivatives typically involves initial reactions with different organic reagents. In the case of the related compound 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, it is reacted with various reagents to produce a series of novel derivatives. The detailed synthesis procedures are reported, which include the confirmation of the structures by IR, 1H NMR, MS spectral data, and elemental analysis .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex and is often elucidated using X-ray diffraction methods. For instance, the compound N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide crystallizes in the monoclinic space group and exhibits both intra and intermolecular hydrogen bonds, which are crucial for the stability and reactivity of the molecule .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions that contribute to their biological activity. The synthesized compounds are typically screened for their pharmacological activities, which include antiarrhythmic, serotonin antagonist, and antianxiety effects. These activities are compared with those of positive controls such as procaine amide, lidocaine, diazepam, and buspirone .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their molecular structure and the presence of functional groups. The acute toxicity of these compounds is determined by their LD50 values, which are assayed to ensure safety. The pharmacological activities are a direct result of the chemical structure and properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Research into the synthesis and chemical properties of compounds related to N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydrofuran-3-carboxamide includes the development of novel synthetic routes and exploration of their reactivity. For instance, the convenient preparation of deuterium-substituted furan-, thiophen-, and N-methylpyrrole-2-carboxylic acids, through reactions involving corresponding protio-acids with sodium deuterioxide in deuterium oxide, showcases innovative approaches to synthesizing structurally similar compounds (Chadwick, Chambers, Meakins, & Snowden, 1973). Additionally, the reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with selected bases highlight the chemical reactivity and potential for further functionalization of furan- and thiophene-based compounds (Remizov, Pevzner, & Petrov, 2019).
Potential Biological Applications
The exploration of biological activities, excluding drug dosage and side effects, is a significant area of interest. Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents exemplify the potential of furan- and thiophene-containing compounds in addressing infectious diseases. These compounds have shown strong DNA affinities and impressive in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as therapeutic agents (Ismail et al., 2004). Furthermore, PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R) with a specific PET radiotracer indicates the utility of such compounds in noninvasive imaging of neuroinflammation, contributing to the study of neuropsychiatric disorders (Horti et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-14(10-5-6-17-9-10)15-8-11-3-4-12(18-11)13-2-1-7-19-13/h1-4,7,10H,5-6,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZNGNTUHCDEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydrofuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2508232.png)
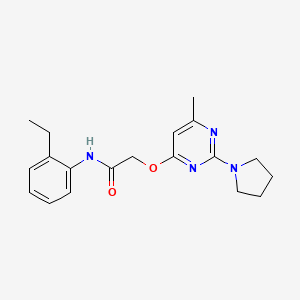
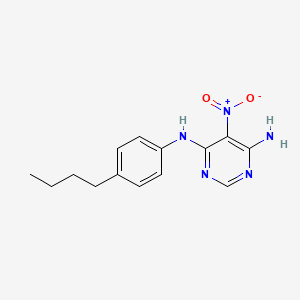
![1-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2508236.png)
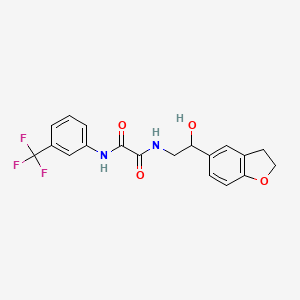

![N-([2,4'-bipyridin]-4-ylmethyl)furan-2-carboxamide](/img/structure/B2508239.png)
![Methyl 2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2508240.png)
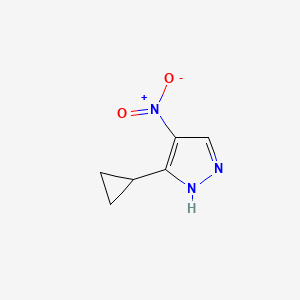
![Methyl 1-[(dimethylamino)sulfonyl]prolinate](/img/structure/B2508242.png)
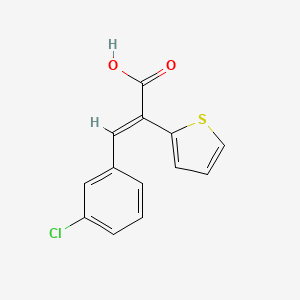
![N,N-Dimethyl-1-(4-methylphenyl)-N'-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2508248.png)
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B2508250.png)
